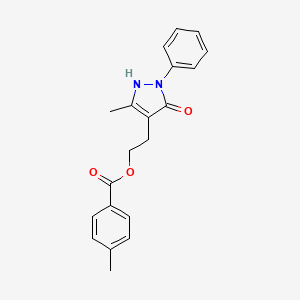
2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 4-methylbenzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 4-methylbenzenecarboxylate is a useful research compound. Its molecular formula is C20H20N2O3 and its molecular weight is 336.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Potential
A study by Bhat et al. (2016) demonstrated the synthesis of pyrazole derivatives, including compounds structurally similar to 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 4-methylbenzenecarboxylate. These compounds showed promising in vitro antimicrobial and antioxidant activities. Specifically, they exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities, suggesting potential applications in combating microbial infections and oxidative stress-related diseases (Bhat et al., 2016).
Chemosensor Applications
Aysha et al. (2021) developed a colorimetric chemosensor based on a compound structurally related to the pyrazole derivative . This sensor demonstrated selective recognition of metal ions such as Cu2+, Zn2+, and Co2+, showcasing its potential in environmental monitoring and analytical chemistry applications (Aysha et al., 2021).
Anticancer Activity
Research by Zheng et al. (2010) synthesized novel pyrazole derivatives and evaluated their biological activities. They found that certain derivatives could suppress A549 lung cancer cell growth through mechanisms such as cell cycle arrest and autophagy, indicating the potential of similar compounds in cancer therapy (Zheng et al., 2010).
Inhibition of Topoisomerase IIα
Alam et al. (2016) designed and synthesized pyrazole derivatives that showed inhibitory activity against topoisomerase IIα, a key enzyme in DNA replication. This suggests a possible application of these compounds in the development of novel anticancer agents, particularly in targeting specific molecular pathways in cancer cells (Alam et al., 2016).
Synthesis and Characterization
Gomha et al. (2016) focused on the synthesis and characterization of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety. These compounds, similar in structure to the pyrazole derivative, displayed potent anti-tumor activities, further supporting the potential of such compounds in medicinal chemistry and drug development (Gomha et al., 2016).
Structural and Spectral Investigations
A study by Viveka et al. (2016) on pyrazole-4-carboxylic acid derivatives, which are structurally related to the pyrazole derivative , focused on structural, spectral, and theoretical investigations. This research provides a foundation for understanding the chemical properties and potential applications of these compounds in various fields (Viveka et al., 2016).
Propiedades
IUPAC Name |
2-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethyl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-8-10-16(11-9-14)20(24)25-13-12-18-15(2)21-22(19(18)23)17-6-4-3-5-7-17/h3-11,21H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRJHSVXGVENLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCCC2=C(NN(C2=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-thiophen-2-ylpyrrolidine](/img/structure/B2917068.png)

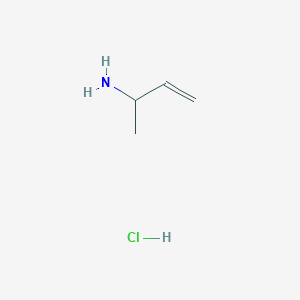

![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2917076.png)

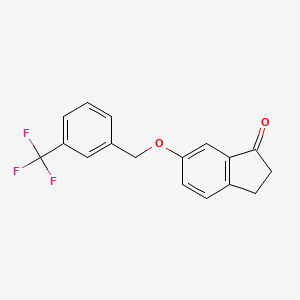

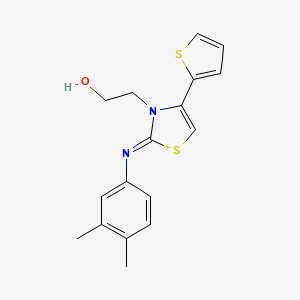
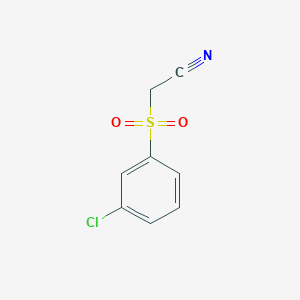

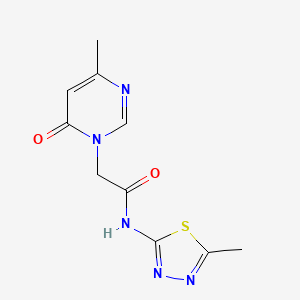
![3-[4-(propan-2-yloxy)phenyl]-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2917089.png)
![N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2917090.png)